1-Benzylpiperidine hydrochloride is a chemical compound with the molecular formula . It is classified as a piperidine derivative, which is a six-membered ring containing one nitrogen atom. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential applications in drug development and synthesis.
1-Benzylpiperidine hydrochloride can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the category of organic compounds, specifically amines, and is recognized for its structural features that include a benzyl group attached to the piperidine ring. The compound is notable for its pharmacological properties, making it a subject of study in drug discovery and development.
1-Benzylpiperidine hydrochloride can be synthesized through several methods, with notable techniques including:
The molecular structure of 1-benzylpiperidine hydrochloride consists of a piperidine ring substituted with a benzyl group. The structural data includes:
1-Benzylpiperidine hydrochloride participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are significant in synthesizing more complex organic molecules and pharmaceuticals.
The mechanism of action for 1-benzylpiperidine hydrochloride primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on:
Relevant data from studies indicate that the compound exhibits significant stability under acidic conditions but may be sensitive to strong bases.
1-Benzylpiperidine hydrochloride has several scientific uses:
1-Benzylpiperidine hydrochloride (C₁₂H₁₈ClN) is an organic ammonium salt formed by the protonation of the tertiary amine nitrogen in 1-benzylpiperidine. Its molecular weight is 211.73 g/mol, and it typically presents as a colorless to light yellow crystalline solid at room temperature. The compound exhibits a melting point range of 178-179°C and a boiling point of 120-123°C at 9 mmHg pressure [6] [7]. Its density is approximately 0.95 g/cm³, and it possesses a refractive index of 1.526 [6] [10]. The hydrochloride salt is insoluble in water but soluble in organic solvents, a property critical for its pharmaceutical processing [6].
Structurally, the molecule comprises two distinct moieties: a lipophilic benzyl group attached through a methylene bridge to a polar piperidine ring. The piperidine nitrogen adopts a basic character (predicted pKa ~9.02), facilitating salt formation with hydrochloric acid [6]. This protonation enhances water solubility for biological applications. The benzyl group provides aromatic π-electron density, enabling cation-π interactions with biological targets, while the piperidine ring adopts a chair conformation, contributing to spatial orientation for receptor binding [3]. The methylene linker (rotatable bond count = 2) confers conformational flexibility, allowing adaptation to diverse binding pockets [4].
Table 1: Molecular Properties of 1-Benzylpiperidine Hydrochloride
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₁₂H₁₈ClN | Empirical formula |
Molecular Weight | 211.73 g/mol | Calculated from atomic masses |
Melting Point | 178–179 °C | Standard melting point apparatus |
Boiling Point | 120–123 °C (at 9 mmHg) | Reduced pressure distillation |
Density | 0.95 g/cm³ | Pycnometer method |
Refractive Index | 1.526 | Abbe refractometer |
Water Solubility | Insoluble | Qualitative assessment |
pKa (predicted) | 9.02 ± 0.10 | Computational prediction |
The compound is commercially available from multiple suppliers under catalog numbers such as MFCD00224901 (MDL) and CAS registries 6295-81-4 (hydrochloride) and 2905-56-8 (free base) [4] [6] [10]. Key suppliers include Thermo Scientific Chemicals (AAL1933909), TCI Chemical (B4698), and Alfa Aesar (L19339), with purity grades typically ≥98% [6] [7]. Industrial production involves nucleophilic substitution between piperidine and benzyl chloride, followed by hydrochloride salt formation.
The N-benzylpiperidine (N-BP) scaffold emerged as a privileged structure in CNS drug discovery during the mid-20th century, owing to its ability to cross the blood-brain barrier (BBB) and engage neuropharmacological targets. Its historical trajectory is marked by three evolutionary phases:
Early Exploration (1950s–1970s): Initial studies focused on simple N-BP derivatives as structural mimics of natural neurotransmitters. The scaffold’s synthetic accessibility facilitated rapid analogue generation, revealing preliminary neuroactivity in screening assays. Piperidine’s saturated ring provided metabolic stability over piperazine, while the benzyl group enabled hydrophobic interactions [3].
Rise as a Neuropharmacological Core (1980s–2000s): This period witnessed the incorporation of N-BP into clinically significant agents. Donepezil (Aricept®), approved in 1996, exemplifies strategic N-BP utilization; its design merged the N-benzylpiperidine motif with an indanone moiety to create a potent, selective acetylcholinesterase inhibitor for Alzheimer’s disease [5] [9]. This success validated the fragment’s versatility in CNS drug design.
Modern Fragment Hybridization Era (2010s–Present): Contemporary research exploits N-BP as a modular component in multi-target ligands. For instance, benzylpiperidine–isatin hybrids demonstrate dual inhibition of monoamine oxidases (MAO) and acetylcholinesterase (AChE), addressing multifactorial neurodegeneration [5]. The fragment’s role expanded beyond cholinesterase modulation to include dopamine/serotonin transporter inhibition, kinase modulation, and σ-receptor binding [3] [4].
Table 2: Key Drug Developments Featuring the N-Benzylpiperidine Motif
Era | Therapeutic Class | Example Compound | Therapeutic Use | Structural Role of N-BP |
---|---|---|---|---|
1980s–2000s | Acetylcholinesterase Inhibitors | Donepezil | Alzheimer’s disease | Cationic center for AChE catalytic site |
2000s–2010s | Antipsychotics | Iloperidone metabolite | Schizophrenia | Dopamine/serotonin receptor modulation |
2010s–Present | Multi-target Ligands | Benzylpiperidine-isatin hybrids | Neurodegenerative diseases | MAO inhibition & antioxidant properties |
The N-BP fragment persists as a "molecular chameleon" due to its capacity for: 1) Cation-π interactions between the protonated piperidine and aromatic receptor residues; 2) Conformational flexibility adapting to target topology; and 3) Stereochemical tunability for optimizing potency-toxicity ratios [3]. These attributes cement its status as a privileged scaffold in CNS pharmacology.
1-Benzylpiperidine hydrochloride exhibits broad polypharmacology, engaging multiple targets implicated in neurological disorders. Its therapeutic relevance stems from interactions with transporters, enzymes, and receptors:
Monoamine Transporter Inhibition: The compound acts as a moderate inhibitor of dopamine (DAT, SLC6A3) and serotonin transporters (SERT, SLC6A4), with functional p-values of 1.08E-03 and 8.76E-01, respectively [4]. This inhibition potentiates monoaminergic neurotransmission, suggesting utility in depression and Parkinson’s disease. Molecular docking reveals the protonated piperidine nitrogen forms salt bridges with ASP79 (DAT) or ASP98 (SERT), while the benzyl group inserts into hydrophobic pockets via van der Waals contacts [3].
Enzyme Targets in Neurodegeneration:
Monoamine Oxidases (MAO): Compound 4 inhibits MAO-B (IC₅₀ = 0.057 ± 0.001 μM) via competitive reversible binding. The benzylpiperidine moiety inserts into MAO-B’s substrate cavity, with the benzyl ring parallel to FAD cofactor [5].
Multi-Target Ligands for Complex Diseases: Neurodegenerative diseases involve intertwined pathologies (e.g., amyloid aggregation, oxidative stress, neurotransmitter deficits). 1-Benzylpiperidine serves as a versatile scaffold in multi-target directed ligands (MTDLs):
Table 3: Pharmacological Profile of 1-Benzylpiperidine Derivatives
Target | Derivative | Potency (IC₅₀/EC₅₀) | Mechanism | Therapeutic Implication |
---|---|---|---|---|
Dopamine Transporter (DAT) | Parent hydrochloride | p = 1.08E-03 (functional) | Competitive inhibition | Parkinson’s disease, depression |
Acetylcholinesterase (AChE) | Hybrid 15 | 0.034 ± 0.002 μM | Mixed reversible inhibition | Alzheimer’s disease |
Monoamine Oxidase B (MAO-B) | Hybrid 4 | 0.057 ± 0.001 μM | Competitive reversible inhibition | Parkinson’s disease, depression |
Multi-target (MAO-A & AChE) | Hybrid 15 | 0.108 ± 0.004 μM (MAO-A) | Dual-target engagement | Neurodegenerative disease modulators |
Industrial interest in this scaffold persists, evidenced by piperidine market growth (projected USD 114.30 million by 2032) and key players like Shandong Efirm Biochemistry specializing in 1-benzylpiperidine supply [8]. Current research prioritizes optimizing substituents on the benzyl ring and piperidine nitrogen to enhance target selectivity and BBB permeability, reinforcing the fragment’s enduring relevance in CNS drug discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7